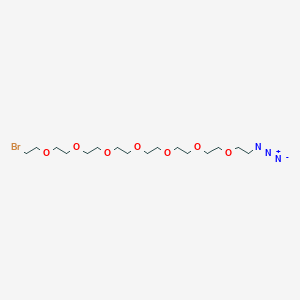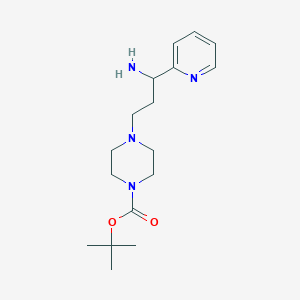![molecular formula C17H24ClNO4 B11828468 (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an isopropyl group, and a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the tert-butoxycarbonyl group using tert-butyl chloroformate (Boc-Cl) under basic conditions. The isopropyl group can be introduced via alkylation reactions, and the 4-chlorophenyl group can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized using flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes . The use of microreactors can enhance reaction control, reduce waste, and improve overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-3-[tert-butoxycarbonyl(methyl)amino]-2-(4-chlorophenyl)propanoic acid
- (2R)-3-[tert-butoxycarbonyl(ethyl)amino]-2-(4-chlorophenyl)propanoic acid
- (2R)-3-[tert-butoxycarbonyl(propyl)amino]-2-(4-chlorophenyl)propanoic acid
Uniqueness
The unique combination of the tert-butoxycarbonyl, isopropyl, and 4-chlorophenyl groups in (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid provides distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H24ClNO4 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
(2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid |
InChI |
InChI=1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
GQWRBNJRKSPGTF-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)N(C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)
![(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11828394.png)
![4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)
![2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11828407.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(N-(tert-butoxycarbonyl)-N-(4-chlorobenzyl)glycyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11828412.png)


![(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide](/img/structure/B11828418.png)
![(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B11828432.png)
![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)

